3-Hydroxypalmitate
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Overview
Description
3-hydroxypalmitate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxypalmitic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from a hexadecanoate. It is a conjugate base of a 3-hydroxypalmitic acid.
Scientific Research Applications
Metabolic Pathways and Biochemical Implications
Omega Oxidation Pathway
Research has shown that 3-hydroxypalmitate is involved in the omega oxidation pathway. A study found that human liver microsomes converted this compound to its ω-hydroxylated metabolite, 3,16-dihydroxypalmitate, primarily catalyzed by the enzyme CYP4F11. This suggests a role in modulating the disposition of fatty acids in pathological states with enhanced fatty acid mobilization or mitochondrial fatty acid β-oxidation impairment (Dhar et al., 2008).
Impact on Mitochondrial Energy Homeostasis
3-Hydroxypalmitic acid, among other hydroxy fatty acids, was found to disrupt energy homeostasis in mitochondrial preparations from rat brains. The study indicated that these acids act as uncouplers of oxidative phosphorylation, contributing to the neuropathology observed in conditions like LCHAD and MTP deficiencies (Tonin et al., 2010).
Role in Yeast Metabolism
3-Hydroxypalmitic acid has been identified as a metabolic product of the yeast NRRL Y-6954. This suggests a potential role in the metabolic pathways of certain yeast species, which could have broader implications for understanding yeast biochemistry (Vesonder et al., 1968).
Potential Applications in Biotechnology and Medicine
Biopolymer Synthesis
Polyhydroxyalkanoates (PHAs), including derivatives of 3-hydroxy acids like 3-hydroxypalmitic acid, have been researched for applications in medical devices and tissue engineering. Their biodegradability and thermoprocessability make them suitable for various biomedical applications (Chen & Wu, 2005).
Cellular Impact in Disease States
Research has shown that high levels of 3-hydroxypalmitic acid can disrupt mitochondrial functions in cell systems, such as heart fibers, cardiomyocytes, and hepatocytes. This indicates its potential role in the pathogenesis of certain diseases, especially in metabolic crises (Cecatto et al., 2018).
Induction of Oxidative Stress
Accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxypalmitic acid, can induce oxidative stress, as evidenced in cerebral cortex studies. This suggests its potential involvement in the development of neurological symptoms in certain metabolic disorders (Tonin et al., 2010).
Properties
Molecular Formula |
C16H31O3- |
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Molecular Weight |
271.42 g/mol |
IUPAC Name |
3-hydroxyhexadecanoate |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1 |
InChI Key |
CBWALJHXHCJYTE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(CC(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)[O-])O |
Synonyms |
3-hydroxypalmitic acid 3-hydroxypalmitic acid, (+-)-isomer beta-hydroxypalmitate beta-hydroxypalmitic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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